molecular formula C25H26N2O B12792315 N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine CAS No. 163551-96-0

N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine

Cat. No.: B12792315
CAS No.: 163551-96-0
M. Wt: 370.5 g/mol
InChI Key: AGCVPOVKAQCEKZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine: is a complex organic compound with a molecular formula of C25H26N2O. This compound features an indolizine core, which is a fused bicyclic structure containing nitrogen. The presence of the phenoxy and ethanamine groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine typically involves multiple steps:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-phenylpyridine derivative.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative.

    Introduction of the Ethanamine Group: This step involves the reaction of the intermediate with an appropriate ethanamine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen-containing groups, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, this compound may serve as a probe to study the interactions of indolizine derivatives with biological macromolecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine involves its interaction with specific molecular targets. The indolizine core can interact with various receptors or enzymes, potentially modulating their activity. The phenoxy and ethanamine groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)propanamine
  • N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)butanamine

Uniqueness: N,N-Dimethyl-2-(4-(1-methyl-2-phenyl-3-indolizinyl)phenoxy)ethanamine stands out due to its specific ethanamine group, which may confer unique chemical and biological properties compared to its analogs

Properties

CAS No.

163551-96-0

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(1-methyl-2-phenylindolizin-3-yl)phenoxy]ethanamine

InChI

InChI=1S/C25H26N2O/c1-19-23-11-7-8-16-27(23)25(24(19)20-9-5-4-6-10-20)21-12-14-22(15-13-21)28-18-17-26(2)3/h4-16H,17-18H2,1-3H3

InChI Key

AGCVPOVKAQCEKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C4=CC=C(C=C4)OCCN(C)C

Origin of Product

United States

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